[(3-Chloro-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine

Catalog No.
S13806441
CAS No.
M.F
C12H17ClFN
M. Wt
229.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Chloro-2-fluorophenyl)methyl](3-methylbutan-2-...

Product Name

[(3-Chloro-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine

IUPAC Name

N-[(3-chloro-2-fluorophenyl)methyl]-3-methylbutan-2-amine

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

InChI

InChI=1S/C12H17ClFN/c1-8(2)9(3)15-7-10-5-4-6-11(13)12(10)14/h4-6,8-9,15H,7H2,1-3H3

InChI Key

QSZVEEXBICZVJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=C(C(=CC=C1)Cl)F

(3-Chloro-2-fluorophenyl)methylamine is an organic compound characterized by its unique structure, which includes a chloro and a fluoro substituent on a phenyl ring, along with a branched alkyl amine group. Its chemical formula is C12H16ClFNC_{12}H_{16}ClFN and it has a CAS number of 1803592-99-5. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both halogen atoms and an amine functional group, which can influence its reactivity and biological activity.

Typical of amines and halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of derivatives.
  • Formation of Salts: The amine can react with acids to form ammonium salts, which may enhance solubility in polar solvents.
  • Electrophilic Aromatic Substitution: The fluoro group may direct electrophiles to ortho or para positions on the phenyl ring, facilitating further functionalization.

Research on (3-Chloro-2-fluorophenyl)methylamine indicates potential biological activities, particularly in pharmacology. Compounds with similar structures have been studied for their:

  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains.
  • Anticancer Activity: Certain halogenated amines are known to interact with cellular pathways involved in cancer progression.
  • Neurological Effects: Due to its amine structure, it may interact with neurotransmitter systems.

The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves several steps:

  • Halogenation: The starting material, a suitable phenol or aromatic compound, undergoes chlorination and fluorination to introduce the chloro and fluoro groups.
  • Amination: The halogenated product is then reacted with 3-methylbutan-2-amine under controlled conditions (e.g., temperature, solvent) to yield the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

(3-Chloro-2-fluorophenyl)methylamine has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for use in developing specialty chemicals and polymers.

Interaction studies focus on how (3-Chloro-2-fluorophenyl)methylamine interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Understanding the pathways through which it exerts its biological effects.
  • Comparative Studies: Analyzing its activity relative to structurally similar compounds to identify unique properties.

Several compounds share structural similarities with (3-Chloro-2-fluorophenyl)methylamine. Here are some notable examples:

Compound NameCAS NumberUnique Features
(4-Bromo-3-fluorophenyl)methylamine1499768-41-0Contains bromine instead of chlorine
(5-Bromo-2-fluorophenyl)methylamine1248429-49-3Different positioning of bromine and fluoro groups
(3-Chloro-4-fluorophenyl)methylamine1249488-48-9Chloro and fluoro groups at different positions

Uniqueness

The uniqueness of (3-Chloro-2-fluorophenyl)methylamine lies in its specific combination of substituents (chloro and fluoro) on the phenyl ring and the branched alkyl amine structure. This combination not only influences its chemical reactivity but also its potential biological activity, making it a compound of interest in both synthetic organic chemistry and pharmacological research.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.1033554 g/mol

Monoisotopic Mass

229.1033554 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types